

# An In-depth Technical Guide to the Hazards and Toxicity of Trioctylphosphine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trioctylphosphine

Cat. No.: B1581425

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## Abstract

**Trioctylphosphine** (TOP) is a versatile organophosphorus compound widely utilized in chemical synthesis, particularly in the fabrication of nanomaterials. Despite its utility, TOP presents significant health and environmental hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known hazards and toxicity of **trioctylphosphine**, including its physicochemical properties, toxicological data, mechanisms of toxicity, and environmental impact. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe and responsible use of this compound.

## Chemical and Physical Properties

**Trioctylphosphine** is a colorless to light yellow liquid with a characteristic garlic-like odor. It is readily oxidized in the air to form **trioctylphosphine** oxide (TOPO).<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	4731-53-7	[3]
Molecular Formula	C24H51P	[3]
Molecular Weight	370.64 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Odor	Garlic-like	[1]
Boiling Point	284-291 °C at 50 mmHg	[1]
Density	0.831 g/mL at 25 °C	[1]
Flash Point	147 °C (closed cup)	[4]
Solubility	Immiscible with water	[1]

## Hazard Identification and Classification

**Trioctylphosphine** is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its severe corrosive effects on skin and eyes.

GHS Classification:

- Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)[3][4]
- Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)[3]

Pictogram:

- Corrosion: [3][4]

Signal Word: Danger[3][4]

Hazard Statements:

- H314: Causes severe skin burns and eye damage[3][4]

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling, storage, and disposal of **trioctylphosphine** is provided in the table below.[3]

Code	Statement
P260	Do not breathe dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310	Immediately call a POISON CENTER/doctor.
P363	Wash contaminated clothing before reuse.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

## Toxicological Data

The toxicity of **trioctylphosphine** has been evaluated through various studies, primarily focusing on acute toxicity and local effects on skin and eyes.

## Acute Toxicity

Route	Species	Test	Value	Reference(s)
Oral	Rat	LD50	5,600 mg/kg	[1][5][6]
Dermal	Rabbit	LD50	5,800 - 6,600 mg/kg	[1][5][6]
Inhalation	Mouse	LC	> 1,600 mg/m <sup>3</sup> /10min	[7]

## Skin Corrosion/Irritation

**Trioctylphosphine** is classified as causing severe skin burns.[3][4] Studies conducted on rabbits according to OECD Test Guideline 404 have demonstrated its corrosive nature.[1] Direct contact with the skin can lead to irreversible tissue damage.[1]

## Serious Eye Damage/Irritation

The compound is also classified as causing serious eye damage.[3] In studies following OECD Test Guideline 405, it has been shown to cause severe, irreversible damage to the eyes of rabbits.[1]

## Other Toxicological Endpoints

- Respiratory or Skin Sensitization: No data available.[5][6]
- Germ Cell Mutagenicity: No data available.[5][6]
- Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]
- Reproductive Toxicity: No data available.[5]
- Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.[5]

## Mechanisms of Toxicity

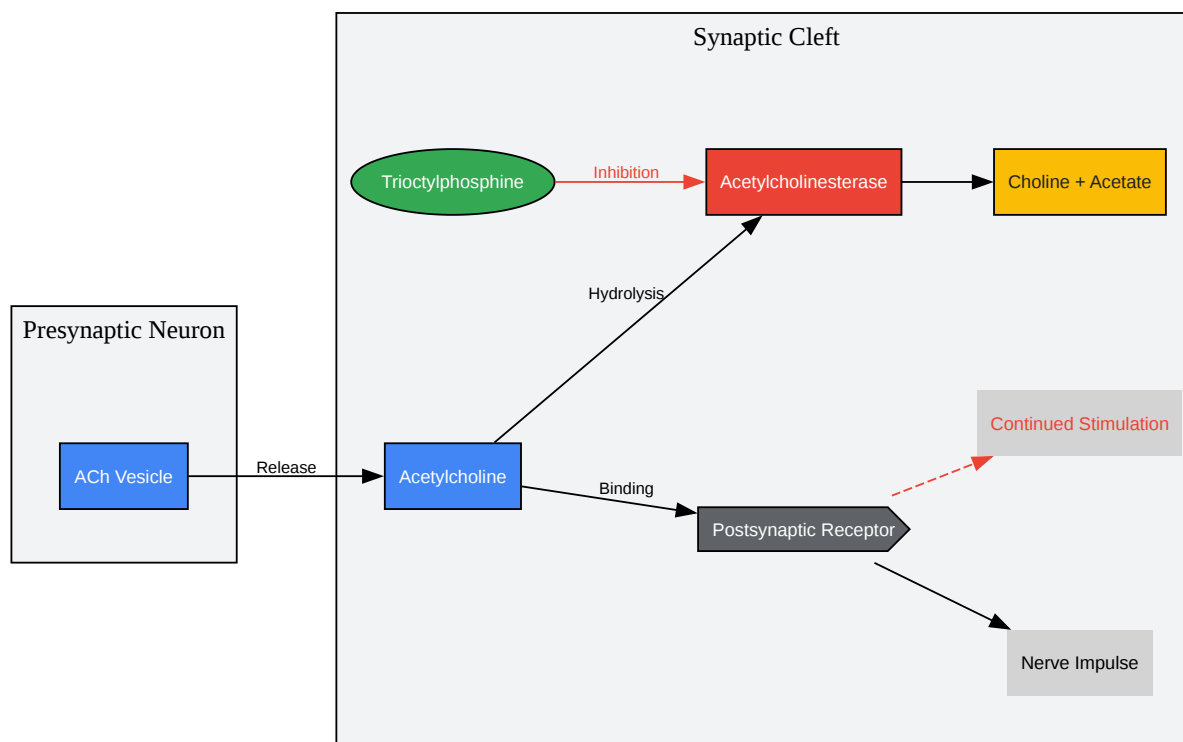
The toxicity of **trioctylphosphine** can be attributed to two primary mechanisms: its corrosive nature and, as a member of the organophosphorus class of compounds, its potential to inhibit acetylcholinesterase.

## Corrosivity

The severe skin and eye burns caused by **trioctylphosphine** are a result of its chemical reactivity. As a phosphine derivative, the phosphorus atom has a lone pair of electrons, making it a nucleophile and a reducing agent. Upon contact with moisture in tissues, it can be oxidized to **trioctylphosphine** oxide. This reaction can be exothermic and, along with the inherent basicity of the phosphine, can lead to the denaturation of proteins and the saponification of lipids in cell membranes, resulting in coagulative necrosis and deep tissue damage.

## Acetylcholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.<sup>[8][9]</sup> Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.<sup>[8][9]</sup> While **trioctylphosphine** is not primarily known for its systemic neurotoxicity at typical exposure levels, this mechanism is a potential concern, especially in cases of significant systemic absorption.



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Caption: Acetylcholinesterase Inhibition by **Trioctylphosphine**.

## Environmental Fate and Ecotoxicity

Limited specific data is available on the environmental fate and ecotoxicity of **trioctylphosphine**. However, its physical and chemical properties provide some indications of its likely environmental behavior.

- **Persistence and Degradation:** As an organophosphorus compound, **trioctylphosphine** is susceptible to oxidation, which would lead to the formation of **trioctylphosphine oxide**.<sup>[10]</sup> The long alkyl chains suggest that it is not readily biodegradable.
- **Bioaccumulation:** With a high molecular weight and low water solubility, **trioctylphosphine** has the potential to bioaccumulate in aquatic organisms.

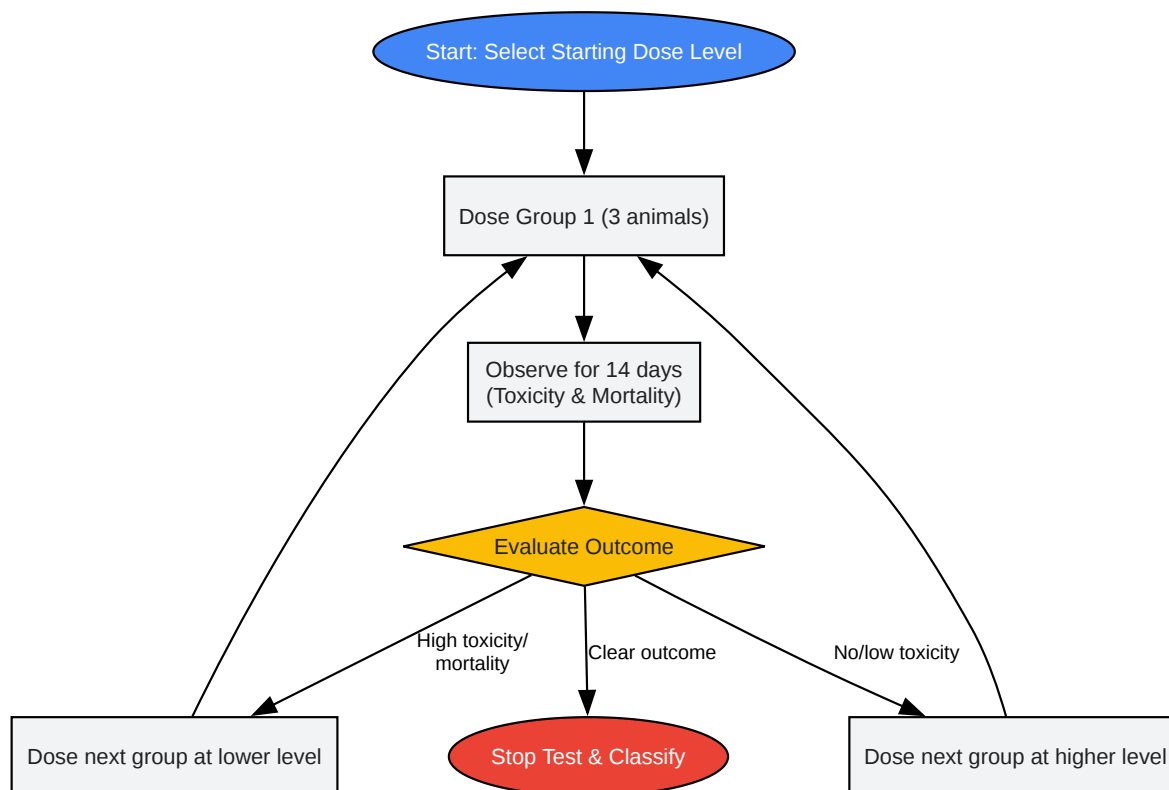
- Ecotoxicity: Specific ecotoxicity data (LC50/EC50) for fish, daphnia, and algae for **trioctylphosphine** are not readily available in the reviewed literature. However, many organophosphorus compounds are known to be toxic to aquatic life. Further testing is required to fully characterize the ecotoxicological profile of **trioctylphosphine**.

## Experimental Protocols

The toxicological data for **trioctylphosphine** have been generated following standardized test guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 423)

This method involves the administration of the test substance to rats in a stepwise procedure. A starting dose is given to a small group of animals. Depending on the outcome, the dose for the next group is adjusted up or down. Observations for signs of toxicity and mortality are made over a 14-day period.



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Caption: Simplified workflow for OECD 423 Acute Oral Toxicity.

## Acute Dermal Toxicity (OECD 402)

In this test, the substance is applied to a shaved area of the skin of rabbits. The site is then covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality over a 14-day period.

## Skin and Eye Irritation/Corrosion (OECD 404 & 405)

For skin irritation (OECD 404), the substance is applied to a small patch of skin on a rabbit and observed for signs of erythema and edema. For eye irritation (OECD 405), a small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis.



## Safe Handling and Emergency Procedures

Given its hazardous nature, strict safety protocols must be followed when handling **trioctylphosphine**.

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[3\]](#)
  - Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[\[5\]](#)
  - Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
- First Aid Measures:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[3\]](#)
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[3\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[3\]](#)
  - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[\[3\]](#)

## Conclusion

**Trioctylphosphine** is a valuable chemical reagent, but it poses significant hazards, primarily due to its severe corrosive effects on the skin and eyes. While acute systemic toxicity appears to be low, the potential for acetylcholinesterase inhibition should not be disregarded. The lack of comprehensive data on its chronic toxicity, reproductive effects, and environmental impact underscores the need for further research and a precautionary approach to its use and

disposal. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount to mitigate the risks associated with this compound. This guide provides a foundational understanding of the hazards and toxicity of **trioctylphosphine** to promote a culture of safety among researchers and professionals in the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Hazards and Toxicity of Trioctylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581425#hazards-and-toxicity-of-trioctylphosphine]

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